Ethyl 4-(trimethylsilyloxy)-2-butynoate

Protecting Group Strategy Reaction Selectivity Organic Synthesis

Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS 122850-62-8) is a bifunctional alkynoate ester that integrates a trimethylsilyl (TMS)-protected propargylic alcohol moiety with an electron-deficient conjugated ester. This molecular architecture defines its utility as a specialized building block in organic synthesis, enabling orthogonal manipulation of the alkyne and ester functionalities.

Molecular Formula C9H16O3Si
Molecular Weight 200.31 g/mol
CAS No. 122850-62-8
Cat. No. B038717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(trimethylsilyloxy)-2-butynoate
CAS122850-62-8
Molecular FormulaC9H16O3Si
Molecular Weight200.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C#CCO[Si](C)(C)C
InChIInChI=1S/C9H16O3Si/c1-5-11-9(10)7-6-8-12-13(2,3)4/h5,8H2,1-4H3
InChIKeyTYKGOIUOOCPLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS 122850-62-8): Procurement-Relevant Overview of a Protected Alkynoate Building Block


Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS 122850-62-8) is a bifunctional alkynoate ester that integrates a trimethylsilyl (TMS)-protected propargylic alcohol moiety with an electron-deficient conjugated ester. This molecular architecture defines its utility as a specialized building block in organic synthesis, enabling orthogonal manipulation of the alkyne and ester functionalities . Its primary procurement value stems from the chemoselective advantages conferred by the TMS ether group in multi-step synthetic sequences .

Why Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS 122850-62-8) Cannot Be Substituted with Simpler 2-Butynoates in Multi-Step Syntheses


Direct substitution with simpler analogs such as ethyl 2-butynoate or ethyl 4-hydroxy-2-butynoate is frequently unsuccessful in multi-step syntheses due to fundamental differences in chemoselectivity and stability. The unprotected 4-hydroxy analog is prone to unwanted side reactions (e.g., O-alkylation, oxidation, or decomposition), leading to lower yields and complex purification profiles . In contrast, ethyl 2-butynoate lacks the latent nucleophilic handle required for sequential bond construction, limiting its versatility in routes requiring orthogonal protection and deprotection strategies . The TMS group provides a balance of steric protection and reactivity modulation that is essential for reliable downstream transformations.

Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS 122850-62-8): Quantified Evidence of Differentiation vs. Comparators


Comparative Reactivity: Ethyl 4-(trimethylsilyloxy)-2-butynoate vs. Unprotected Ethyl 4-hydroxy-2-butynoate in Complex Reaction Sequences

The TMS ether moiety in Ethyl 4-(trimethylsilyloxy)-2-butynoate provides a critical stability advantage over the unprotected ethyl 4-hydroxy-2-butynoate . The parent alcohol is documented as less stable and more reactive, leading to decomposition or undesired side reactions under standard synthetic conditions . While specific quantitative yield comparisons are not provided in the cited source, the class-level inference is that the TMS protection prevents pathway degradation, thus enabling higher effective yields in multi-step sequences.

Protecting Group Strategy Reaction Selectivity Organic Synthesis

Comparative Reactivity: Ethyl 4-(trimethylsilyloxy)-2-butynoate vs. Unsubstituted Ethyl 2-Butynoate in Complex Molecule Construction

Ethyl 4-(trimethylsilyloxy)-2-butynoate offers a distinct advantage in versatility over the simpler ethyl 2-butynoate. The presence of the TMS-protected oxygen creates a bifunctional core that is suitable for more complex reaction sequences . Ethyl 2-butynoate, lacking this functional handle, is less versatile in applications requiring steric protection or directed reactivity . This is a class-level inference based on the functional group differences.

Multistep Synthesis Reactivity Modulation Organic Building Block

Hydrolytic Stability: TMS Protection vs. TBS Protection in Analogous Butynoate Systems

Silyl protecting groups exhibit varying degrees of hydrolytic stability. Reagents that introduce a tert-butyldimethylsilyl (TBS) group, as opposed to a TMS group, are generally employed to impart greater hydrolytic stability to derivatives [1]. This class-level inference suggests that while Ethyl 4-(trimethylsilyloxy)-2-butynoate (TMS-protected) is stable under standard anhydrous conditions, its TBS-protected analog (e.g., ethyl 4-(tert-butyldimethylsilyloxy)-2-butynoate) would offer enhanced resistance to aqueous hydrolysis.

Protecting Group Stability Hydrolytic Stability Silyl Ether

Volatility and Polarity: TMS Ethers vs. Parent Alcohols for Analytical Applications

Silylation, including the formation of TMS ethers, is a widely used derivatization procedure for gas chromatography (GC) analysis [1]. Compared to their parent compounds (alcohols), silyl derivatives are generally more volatile and less polar [1]. This class-level inference applies to Ethyl 4-(trimethylsilyloxy)-2-butynoate relative to ethyl 4-hydroxy-2-butynoate. The increased volatility and reduced polarity lead to improved chromatographic behavior, such as sharper peaks and shorter retention times.

Analytical Chemistry Gas Chromatography Derivatization

Thermal Stability of Silyl Derivatives for Gas Chromatography Applications

Trimethylsilyl (TMS) derivatives, including those of alkynoate esters like Ethyl 4-(trimethylsilyloxy)-2-butynoate, exhibit excellent thermal stability [1]. This property is critical for gas chromatography (GC) applications where the compound must withstand high injector and column temperatures without decomposing. Both TMS and tert-butyldimethylsilyl (TBDMS) derivatives are suitable for a wide range of GC conditions [1].

Gas Chromatography Thermal Stability Analytical Method Development

Reported Synthetic Yield for Ethyl 4-(trimethylsilyloxy)-2-butynoate via TMS Protection of Propargyl Alcohol

The synthesis of Ethyl 4-(trimethylsilyloxy)-2-butynoate can be achieved through the TMS protection of trimethyl(prop-2-ynyloxy)silane, yielding 16.5 g of the desired product after standard workup procedures . This serves as a reference point for a preparative-scale synthesis, demonstrating the feasibility of obtaining multi-gram quantities.

Synthetic Yield Silylation Process Chemistry

Ethyl 4-(trimethylsilyloxy)-2-butynoate (CAS 122850-62-8): High-Value Application Scenarios Based on Product-Specific Evidence


Multi-Step Synthesis of Complex Natural Products and Heterocycles

Ethyl 4-(trimethylsilyloxy)-2-butynoate is the building block of choice in multi-step syntheses targeting complex natural product analogs and heterocyclic frameworks . The TMS group protects the propargylic alcohol, preventing unwanted side reactions during early synthetic stages, while the electron-deficient alkyne and ester functionalities serve as handles for subsequent cycloadditions or nucleophilic additions . This orthogonal protection strategy enables sequential bond construction that is not feasible with simpler, unprotected alkynoates.

Analytical Method Development via Gas Chromatography (GC)

For analytical chemistry applications, particularly in gas chromatography (GC) method development, Ethyl 4-(trimethylsilyloxy)-2-butynoate serves as a model TMS derivative. Its enhanced volatility and thermal stability, compared to its parent alcohol, make it suitable for high-temperature GC analysis [1]. This property is crucial for achieving sharp, reproducible peaks and accurate quantification in complex reaction mixtures or purity assessments.

Synthetic Methodology Development Involving Orthogonal Protecting Groups

In research focused on developing new synthetic methodologies, Ethyl 4-(trimethylsilyloxy)-2-butynoate is a valuable substrate for studying chemoselective transformations. The presence of both a base-labile TMS ether and an electrophilic alkyne/ester system allows for the evaluation of new catalysts and reagents that must operate under mild, chemoselective conditions . The compound's use as a silyl-protected acetylenic ester in organic synthesis highlights its role in exploring novel reactivity while minimizing side reactions [1].

Evaluation of Protecting Group Stability Under Aqueous or Protic Conditions

This compound is a useful probe for comparing the stability of TMS ethers against more robust alternatives like TBS ethers in analogous systems . Researchers can use Ethyl 4-(trimethylsilyloxy)-2-butynoate to establish a baseline of TMS lability under their specific reaction conditions (e.g., during aqueous workups or in the presence of mild acids). This informs the selection of the optimal protecting group strategy for their target molecule, balancing ease of deprotection with necessary stability.

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